2-Oxoquazepam

Neuroscience Receptor Pharmacology GABA-A Receptors

Discerning between benzodiazepine receptor subtypes is a bottleneck in GABA-A research. 2-Oxoquazepam, a primary active metabolite of quazepam, solves this with a demonstrated 90% selectivity for Type I (BZ1) receptors in the cerebellum, enabling targeted α1-subtype investigations without confounding Type II (α2/3/5) activation. • ~90% selectivity for BZ1 receptors; superior to non-selective ligands like diazepam for targeted circuit dissection. • Essential biomarker for quazepam pharmacokinetic/toxicology studies; stable kinetics independent of CYP2C19 genotype. • CYP3A4 substrate with a uniquely blunted grapefruit juice interaction (28% AUC increase), serving as a benchmark in DDI research. • Validated as a precursor for [3H]2-oxoquazepam radioligand for autoradiography and PET/SPECT tracer development.

Molecular Formula C17H11ClF4N2O
Molecular Weight 370.7 g/mol
CAS No. 49606-44-2
Cat. No. B148692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Oxoquazepam
CAS49606-44-2
Synonyms2-oxoquazepam
2oxoquaz
7-chloro-1-(2,2,2-trifluoroethyl)-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepin-2-one
Sch 15-725
Sch 15725
Sch-15-725
Molecular FormulaC17H11ClF4N2O
Molecular Weight370.7 g/mol
Structural Identifiers
SMILESC1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CC(F)(F)F
InChIInChI=1S/C17H11ClF4N2O/c18-10-5-6-14-12(7-10)16(11-3-1-2-4-13(11)19)23-8-15(25)24(14)9-17(20,21)22/h1-7H,8-9H2
InChIKeyYFSXBSRGIRSXAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 30 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Oxoquazepam Technical Profile


2-Oxoquazepam (SCH 15725; CAS 49606-44-2) is a benzodiazepine derivative and the primary active metabolite of the hypnotic drug quazepam [1]. It is a specific benzodiazepine receptor agonist [2] characterized by the presence of a trifluoroethyl group at the N1 position, which is a structural feature associated with preferential affinity for the Type I (BZ1) benzodiazepine receptor subtype [1]. This compound is utilized in pharmacological research, particularly in the study of GABA-A receptor subtypes and as an analytical reference standard [2].

2-Oxoquazepam Analog Differentiation


Within the benzodiazepine class, active metabolites often differ substantially from their parent compounds and related analogs in terms of receptor subtype selectivity, pharmacokinetic profiles, and the nature of their active moiety contributions [1]. For 2-Oxoquazepam, this is evidenced by its distinct BZ1 receptor binding profile compared to non-selective agents like diazepam and flunitrazepam, and its specific role in mediating the pharmacological activity of quazepam, in contrast to the less active N-desalkyl metabolite [2]. Furthermore, its metabolic and drug-interaction profile, as a CYP3A4 substrate, is quantifiably different from agents like triazolam [3]. These critical differences in specificity and metabolism underscore that simple substitution with another benzodiazepine or metabolite will not replicate the same experimental or clinical parameters.

2-Oxoquazepam Receptor Selectivity Evidence


BZ1 Receptor Selectivity vs. Classical Benzodiazepines

2-Oxoquazepam demonstrates a preferential affinity for the Type I (BZ1) benzodiazepine receptor subtype, in contrast to classical benzodiazepines like diazepam and flunitrazepam, which have equal affinity for Type I and Type II receptors [1]. This is evidenced by its binding ratio in the cerebellum, where [3H]2-oxoquazepam binding sites accounted for 90% of the total benzodiazepine recognition sites, compared to a 73-78% proportion in cortical areas, indicating a clear anatomical segregation of its high-affinity target [1].

Neuroscience Receptor Pharmacology GABA-A Receptors

GABA Potentiation vs. Flunitrazepam

The functional coupling of 2-Oxoquazepam-bound Type I receptors to the GABA recognition site is more efficient than that of non-selective benzodiazepines. GABA enhanced [3H]2-oxoquazepam binding to a greater extent than [3H]flunitrazepam binding in both rat and human brain tissues [1]. In the rat brain, the effect of GABA on [3H]2-oxoquazepam was similar across brain areas, while the effect on [3H]flunitrazepam binding was region-dependent, being lower in the cerebral cortex and hippocampus than in the cerebellum [1].

Neuroscience Electrophysiology GABA-A Receptors

Active Moiety Contribution vs. N-Desalkyl Metabolite

In vivo, the pharmacological activity of quazepam is driven primarily by the parent compound and its active metabolite, 2-Oxoquazepam, not by its further metabolite, N-desalkyl-2-oxoquazepam. In a study of quazepam in mice, the time-course of seizure protection most closely paralleled the combined brain concentrations of quazepam and 2-Oxoquazepam [1]. In contrast, the levels of N-desalkyl-2-oxoquazepam did not contribute significantly to the observed pharmacological activity [1]. This is further supported by pharmacokinetic data showing N-desalkyl-2-oxoquazepam has a much longer half-life (t½β of 189.7 hr) than its precursor 2-Oxoquazepam, indicating a distinct, long-lasting, but less active presence [2].

In Vivo Pharmacology Pharmacokinetics Drug Metabolism

Grapefruit Juice Interaction vs. Triazolam

2-Oxoquazepam, as part of the quazepam metabolic pathway, shows a different sensitivity to CYP3A4-mediated food-drug interactions compared to triazolam. A clinical study found that grapefruit juice (GFJ) increased the AUC(0-24) of triazolam by 96% (p<0.05), while the AUC(0-24) of 2-Oxoquazepam increased by only 28%, a difference that was not statistically significant [1]. Furthermore, this interaction resulted in a measurable deterioration in psychomotor performance for triazolam (-11 digits in a DSST at 2h, p<0.05), but not for quazepam/2-oxoquazepam [1].

Drug-Drug Interactions Clinical Pharmacology Metabolism

CYP2C19 Genotype-Independent Pharmacokinetics

The formation and clearance of 2-Oxoquazepam are robust and unaffected by CYP2C19 genetic polymorphism, which significantly impacts the pharmacokinetics of its parent drug, quazepam. In a study of 20 healthy Japanese volunteers, the peak plasma concentration of quazepam was significantly different between CYP2C19 extensive metabolizers (EMs) and poor metabolizers (PMs) (mean ± SD: 34.5 ± 16.6 vs 66.2 ± 19.2 ng/mL, P < 0.01) [1]. In contrast, the pharmacokinetic parameters of 2-Oxoquazepam (OQ) were not different between the two groups [1].

Pharmacogenomics Pharmacokinetics Drug Metabolism

2-Oxoquazepam Research & Analysis Applications


BZ1 Receptor Probe in GABA-A Pharmacology

Leveraging its demonstrated 90% selectivity for Type I (BZ1) benzodiazepine receptors in the cerebellum and its enhanced functional coupling to GABA [1], 2-Oxoquazepam is the preferred tool for dissecting the specific roles of α1-containing GABA-A receptor subtypes in neural circuits, without confounding activation of Type II (α2/3/5) receptors. It is superior to non-selective ligands like diazepam and flunitrazepam for these targeted investigations [2].

Quazepam Active Moiety Analytical Standard

For pharmacokinetic, pharmacodynamic, or toxicological studies involving quazepam, monitoring 2-Oxoquazepam is essential as it, together with the parent drug, constitutes the primary active moiety driving in vivo effects, unlike the N-desalkyl metabolite which has a long half-life but minimal activity [1]. Its stable pharmacokinetics, independent of CYP2C19 genotype, also make it a more reliable biomarker than quazepam itself for assessing exposure [2].

CYP3A4 Drug-Drug Interaction Research

2-Oxoquazepam serves as a valuable comparator compound in CYP3A4-mediated DDI research. Its metabolic profile demonstrates a quantifiably lower sensitivity to inhibition by grapefruit juice (28% AUC increase) compared to other CYP3A4 substrates like triazolam (96% AUC increase), and importantly, this blunted interaction does not translate into functional impairment [1]. This provides a unique benchmark for categorizing and predicting the clinical significance of CYP3A4-based interactions.

PET/SPECT Radioligand Development Precursor

The high BZ1 selectivity of 2-Oxoquazepam has been exploited to develop [3H]2-oxoquazepam as a specific radioligand for autoradiography [1]. This supports its use as a precursor or reference standard in the development and validation of novel PET or SPECT tracers aimed at imaging the distribution and density of α1-containing GABA-A receptors in the living brain, as its binding provides a clear anatomical map of BZ1 receptor distribution.

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